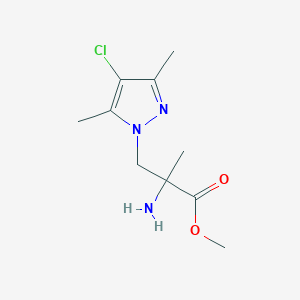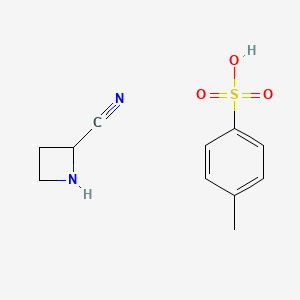
4-Methylbenzene-1-sulfonicacid,azetidine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methylbenzene-1-sulfonic acid; azetidine-2-carbonitrile is a compound that combines the structural features of a sulfonic acid derivative and an azetidine ring. The sulfonic acid group is known for its strong acidic properties, while the azetidine ring is a four-membered nitrogen-containing heterocycle that exhibits significant ring strain, making it highly reactive.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylbenzene-1-sulfonic acid; azetidine-2-carbonitrile can be achieved through various synthetic routes. One common method involves the [2 + 2] annulation reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of 1,4-dioxane, catalyzed by DABCO . This reaction yields azetidine derivatives in good yields.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support, such as alumina, can enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
4-methylbenzene-1-sulfonic acid; azetidine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The azetidine ring can be reduced to form less strained nitrogen-containing compounds.
Substitution: Both the sulfonic acid group and the azetidine ring can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfonates, reduced nitrogen-containing compounds, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
4-methylbenzene-1-sulfonic acid; azetidine-2-carbonitrile has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-methylbenzene-1-sulfonic acid; azetidine-2-carbonitrile involves the interaction of its functional groups with molecular targets. The sulfonic acid group can participate in acid-base reactions, while the azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . The compound’s reactivity is driven by the ring strain of the azetidine ring, which facilitates bond cleavage and functionalization .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridines: These are three-membered nitrogen-containing heterocycles that are more strained and less stable than azetidines.
Pyrrolidines: These are five-membered nitrogen-containing heterocycles that are less strained and more stable than azetidines.
Uniqueness
4-methylbenzene-1-sulfonic acid; azetidine-2-carbonitrile is unique due to the combination of its sulfonic acid group and azetidine ring, which imparts both strong acidic properties and high reactivity due to ring strain. This combination makes it a versatile compound for various chemical reactions and applications .
Propriétés
Formule moléculaire |
C11H14N2O3S |
|---|---|
Poids moléculaire |
254.31 g/mol |
Nom IUPAC |
azetidine-2-carbonitrile;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C4H6N2/c1-6-2-4-7(5-3-6)11(8,9)10;5-3-4-1-2-6-4/h2-5H,1H3,(H,8,9,10);4,6H,1-2H2 |
Clé InChI |
BZFWUIKAPSTZLD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CNC1C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloropyrido[2,3-d]pyrimidin-2-amine](/img/structure/B13544628.png)
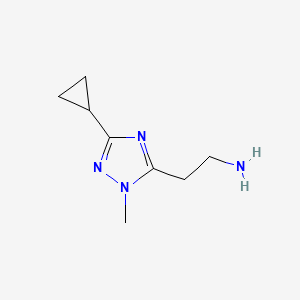

![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B13544655.png)
![(1R)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol hydrochloride](/img/structure/B13544663.png)
![Tert-butyl 4-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13544670.png)
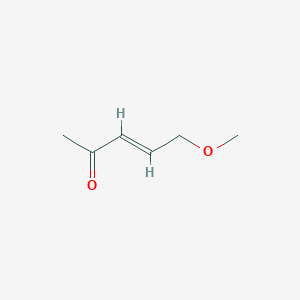

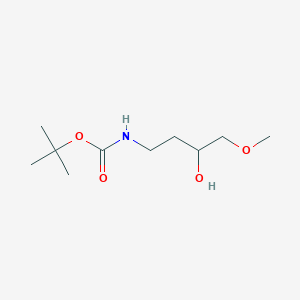

![(2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride](/img/structure/B13544702.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-difluoropyrrolidine-2-carboxylic acid](/img/structure/B13544707.png)
